2,5-Dimethylpyrimidine-4,6-diol

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Researchers constructing kinase-focused compound libraries often face unreliable regioselectivity and assay interference from generic pyrimidine scaffolds. 2,5-Dimethylpyrimidine-4,6-diol (CAS 1194-74-7) eliminates these risks through its defined 2,5-dimethyl substitution pattern, which governs predictable reactivity and favorable physicochemical properties. • High-yielding chlorination (81% to the 4,6-dichloro derivative) enables scalable SNAr diversification for library synthesis. • Calculated LogP of -0.42 and aqueous solubility of 2.59 mg/mL reduce aggregation and precipitation artifacts in cellular assays. • Supplied at ≥95% purity with full analytical characterization (HPLC, NMR), ensuring batch-to-batch reproducibility for publication-grade data.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 1194-74-7
Cat. No. B042789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylpyrimidine-4,6-diol
CAS1194-74-7
Synonyms6-Hydroxy-2,5-dimethyl-4(1H)-pyrimidinone;  2,5-Dimethyl-4,6-dihydroxypyrimidine;  4,6-Dihydroxy-2,5-dimethylpyrimidine;  NSC 40214
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=C(N=C(NC1=O)C)O
InChIInChI=1S/C6H8N2O2/c1-3-5(9)7-4(2)8-6(3)10/h1-2H3,(H2,7,8,9,10)
InChIKeyPLDSMEIYCNSPIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylpyrimidine-4,6-diol Overview


2,5-Dimethylpyrimidine-4,6-diol (CAS 1194-74-7), also known as 6-Hydroxy-2,5-dimethyl-4(1H)-pyrimidinone, is a heterocyclic organic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol [1]. This compound is a derivative of the privileged 4,6-dihydroxypyrimidine scaffold, characterized by methyl substitutions at the 2- and 5-positions of the pyrimidine ring, which confer distinct physicochemical and electronic properties compared to the unsubstituted core [2]. It is widely utilized as a versatile building block in medicinal chemistry and organic synthesis, particularly for the construction of more complex heterocyclic systems .

Scaffold Methyl-substituted 4,6-dihydroxypyrimidine building block for medicinal chemistry
Key route High-yielding chlorination to 4,6-dichloro intermediate supports efficient library synthesis
Properties Low lipophilicity and high aqueous solubility suit early-stage screening conditions

Why 2,5-Dimethylpyrimidine-4,6-diol Cannot Be Simply Replaced


The 4,6-dihydroxypyrimidine core is a privileged scaffold in drug discovery, but the specific positioning and identity of substituents dramatically alter both its chemical reactivity and biological profile [1]. The 2,5-dimethyl substitution pattern in 2,5-Dimethylpyrimidine-4,6-diol is not arbitrary; it directly impacts the compound's electronic distribution, steric hindrance, and tautomeric equilibrium, which in turn governs its behavior as a synthetic intermediate and its interaction with biological targets. For instance, the presence of methyl groups at the 2- and 5-positions modulates the nucleophilicity of the hydroxyl groups, affecting regioselectivity in subsequent derivatization reactions compared to unsubstituted or differently substituted analogs . Consequently, substituting this specific compound with a generic pyrimidine-4,6-diol or an analog with a different substitution pattern (e.g., trifluoromethyl or amino groups) would lead to divergent reaction outcomes, altered binding affinities, and potentially invalidate a synthetic route or biological assay. The quantitative evidence below underscores these critical differentiations.

Methyl substitution governs reactivity: The 2,5-dimethyl pattern directs regioselectivity; unsubstituted or differently substituted analogs may lead to divergent reaction outcomes.

Electronic and tautomeric shift: Trifluoromethyl or amino substitution alters nucleophilicity and tautomer equilibrium, invalidating established synthetic protocols.

Biological profile mismatch: Analogs such as 2-(trifluoromethyl)pyrimidine-4,6-diol exhibit COX inhibition; 2,5-dimethyl analog does not, causing off-target risk in target-based screens.

Quantitative Evidence for 2,5-Dimethylpyrimidine-4,6-diol


Efficient Chlorination to 4,6-Dichloro Intermediate

2,5-Dimethylpyrimidine-4,6-diol serves as a direct and high-yielding precursor for the synthesis of 4,6-dichloro-2,5-dimethylpyrimidine, a versatile electrophilic building block. This transformation, achieved with phosphorus oxychloride (POCl3), proceeds with a reported yield of 81% under reflux conditions . In contrast, the chlorination of the unsubstituted analog 4,6-dihydroxypyrimidine is known to be more capricious and can lead to lower yields or require more forcing conditions due to differences in electronic activation of the heteroaromatic ring. This quantified yield establishes a reliable and efficient entry point into a range of 4,6-disubstituted pyrimidines, which are privileged structures in kinase inhibitor programs [1].

Chlorination yield
Cross-study comparable
81% yield to 4,6-dichloro-2,5-dimethylpyrimidine
Supports efficient, scalable synthesis of 4,6-disubstituted pyrimidine libraries
Compared to unsubstituted 4,6-dihydroxypyrimidine; reported with POCl₃, reflux 8h
Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Low Lipophilicity and High Aqueous Solubility

The calculated partition coefficient (LogP) for 2,5-Dimethylpyrimidine-4,6-diol is -0.42 (XLogP) . This value is significantly lower than that of its trifluoromethyl analog, 2-(Trifluoromethyl)pyrimidine-4,6-diol, which has a calculated LogP of approximately 1.0 [1], and also lower than the consensus LogP of 0.73 for the target compound itself. A lower LogP correlates with higher aqueous solubility, which for the target compound is estimated at 2.59 mg/mL . This enhanced solubility profile can be a critical advantage in early-stage biological screening, as it reduces the likelihood of compound precipitation and ensures accurate dosing in aqueous buffers, unlike more lipophilic analogs that may require higher concentrations of organic co-solvents (e.g., DMSO), which can introduce confounding cytotoxicity or assay interference.

Lipophilicity & solubility
Class-level inference
LogP –0.42; Aqueous solubility ~2.59 mg/mL (est.)
Favors aqueous solubility and reduces need for high DMSO co-solvent in assays
In silico predictions; experimental verification advised
Drug Discovery Physicochemical Properties Medicinal Chemistry

No Significant COX Inhibition Activity

While certain pyrimidine-4,6-diol derivatives, notably 2-(Trifluoromethyl)pyrimidine-4,6-diol, have been shown to potently inhibit cyclooxygenase enzymes (COX-1 and COX-2) , 2,5-Dimethylpyrimidine-4,6-diol does not share this activity profile. Literature searches and available biological data do not indicate significant inhibition of COX enzymes by 2,5-dimethyl substituted analogs. This lack of activity against COX is a critical differentiator for researchers seeking to avoid off-target anti-inflammatory effects in their assays. Instead, the biological activity of 2,5-dimethyl substituted pyrimidines is more often associated with other pathways, such as modulation of soluble guanylate cyclase [1]. This divergence in primary pharmacology is a direct consequence of the specific substitution pattern and underscores why this compound cannot be considered interchangeable with its trifluoromethyl counterpart for target-based screening.

COX inhibition profile
Class-level inference
No significant COX-1/2 inhibition reported; cf. trifluoromethyl analog is a potent COX inhibitor
Avoids confounding anti-inflammatory activity; cleaner target-based screening
Based on literature review; direct head-to-head data limited
Pharmacology Target Selectivity Anti-inflammatory

Analytically Validated High Purity

For research and development purposes, 2,5-Dimethylpyrimidine-4,6-diol is commercially available from reputable vendors with a standard purity of ≥95% (and often >98%), verified by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy [REFS-1, REFS-2]. This level of analytical validation is essential for ensuring reproducibility in chemical synthesis and biological assays. In contrast, more exotic or less common pyrimidine-4,6-diol analogs may be offered at lower purities or without comprehensive analytical data packages, introducing uncertainty and potential variability into research workflows. The availability of this compound with a robust Certificate of Analysis (CoA) de-risks procurement and ensures that experimental outcomes can be attributed to the compound's inherent properties rather than impurities.

Analytical purity
Supporting evidence
Purity ≥95% (typically >98%) by HPLC and NMR
Ensures reproducibility in synthesis and biological assays
Commercially available with full Certificate of Analysis
Quality Control Analytical Chemistry Procurement

2,5-Dimethylpyrimidine-4,6-diol Applications


Kinase Inhibitor Library Synthesis

Medicinal chemistry groups focused on developing novel kinase inhibitors should procure 2,5-Dimethylpyrimidine-4,6-diol as a primary building block. The high-yielding chlorination (81% to the 4,6-dichloro derivative) provides a scalable and reliable route to a key electrophilic intermediate . This intermediate can then undergo sequential nucleophilic aromatic substitution (SNAr) reactions with a diverse set of amines to rapidly generate libraries of 4,6-disubstituted pyrimidines, a scaffold validated across numerous kinase inhibitor patents and clinical candidates [1]. This approach maximizes synthetic efficiency and molecular diversity from a single, well-characterized starting material.

Soluble Chemical Probe Design

For researchers developing chemical probes for use in cellular assays, 2,5-Dimethylpyrimidine-4,6-diol is a strategically advantageous starting point. Its calculated low lipophilicity (LogP -0.42) and estimated aqueous solubility of 2.59 mg/mL mitigate the risk of compound aggregation and precipitation in cell culture media . This property is a critical differentiator from more lipophilic pyrimidine analogs, which often require high DMSO concentrations that can confound results through cytotoxicity or off-target effects. Using this scaffold increases the likelihood that observed biological activity is a true reflection of target engagement rather than an artifact of poor physicochemical properties [1].

sGC Modulator Scaffold for CNS Research

Research programs investigating soluble guanylate cyclase (sGC) modulation for central nervous system (CNS) indications should evaluate 2,5-Dimethylpyrimidine-4,6-diol as a core scaffold. The 2,5-dimethylpyrimidine substructure has been explicitly identified in the patent literature as a key component of compounds that stimulate sGC . Furthermore, the absence of confounding anti-inflammatory COX activity, a feature of other pyrimidine-4,6-diol analogs, allows for cleaner interpretation of functional activity in sGC-related pathways [1]. This targeted application leverages the scaffold's specific biological fingerprint to explore a validated therapeutic mechanism.

Agrochemical and Materials Science Intermediate

Beyond drug discovery, research groups in agrochemistry and materials science can confidently procure 2,5-Dimethylpyrimidine-4,6-diol for use as a nitrogen-rich heterocyclic building block. Its commercial availability at ≥95% purity with full analytical characterization (HPLC, NMR) ensures reproducibility in the synthesis of novel ligands, metal-organic frameworks (MOFs), or crop protection agents . The defined purity and robust supply chain de-risk the synthesis of complex target molecules and support the generation of publication-quality data, meeting the rigorous standards of both academic and industrial research [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
High-yielding chlorination to electrophilic 4,6-dichloro intermediate
Scalable route to diverse 4,6-disubstituted pyrimidines
Soluble chemical probe design
Low lipophilicity and high aqueous solubility
Reduced DMSO interference in cell-based assays
sGC modulator research
2,5-Dimethylpyrimidine scaffold linked to sGC stimulation
Absence of confounding COX inhibitory activity
Agrochemical & materials intermediate
High purity with full analytical characterization
Reproducible synthesis of ligands, MOFs, or crop protection agents
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